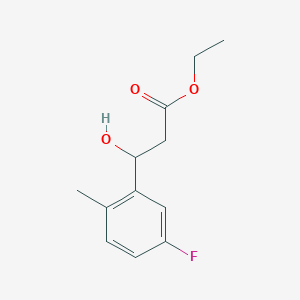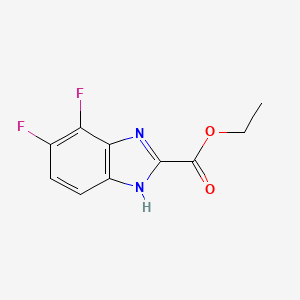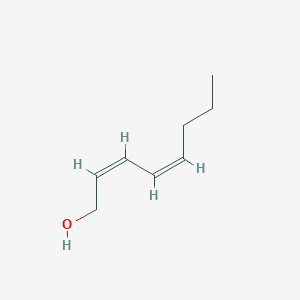
Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring, a hydroxy group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro-substituted aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-(5-Fluoro-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluoro-substituted aromatic ring may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Ethyl 3-(5-Fluoro-2-methylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
- Ethyl 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(5-Chloro-2-methylphenyl)-3-hydroxypropanoate
- Ethyl 3-(5-Fluoro-2-ethylphenyl)-3-hydroxypropanoate
These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The unique combination of substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.
特性
分子式 |
C12H15FO3 |
|---|---|
分子量 |
226.24 g/mol |
IUPAC名 |
ethyl 3-(5-fluoro-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
InChIキー |
POHKZKSDRXAOGG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)F)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/no-structure.png)
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)


![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)

![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)

